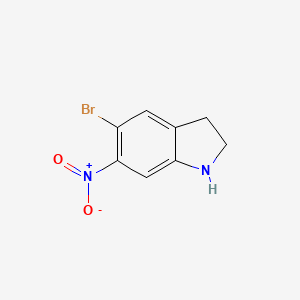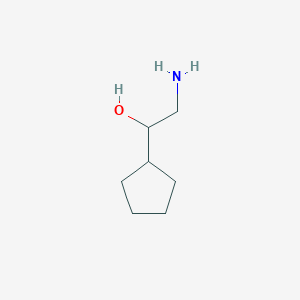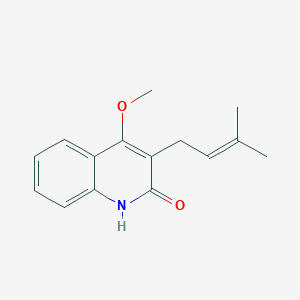
N-(2-bromobenzyl)-N-butyl-N-methylamine
Vue d'ensemble
Description
N-(2-bromobenzyl)-N-butyl-N-methylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromobenzyl group attached to a nitrogen atom, which is further bonded to butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-bromobenzyl)-N-butyl-N-methylamine typically begins with 2-bromobenzyl chloride, butylamine, and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 2-bromobenzyl chloride by the amine groups. This can be achieved under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Procedure: The reaction mixture is usually heated to promote the substitution reaction, and the product is then purified through techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-bromobenzyl)-N-butyl-N-methylamine can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base and a suitable solvent, such as ethanol or dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: N-(2-bromobenzyl)-N-butyl-N-methylamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the interactions of amines with biological molecules.
Medicine:
Pharmaceutical Research: It may serve as a precursor for the development of new drugs, particularly those targeting the central nervous system.
Industry:
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.
Dyes and Pigments: It may be utilized in the production of certain dyes and pigments.
Mécanisme D'action
The mechanism by which N-(2-bromobenzyl)-N-butyl-N-methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, while the butyl and methyl groups influence its solubility and distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(2-chlorobenzyl)-N-butyl-N-methylamine
- N-(2-fluorobenzyl)-N-butyl-N-methylamine
- N-(2-iodobenzyl)-N-butyl-N-methylamine
Uniqueness: N-(2-bromobenzyl)-N-butyl-N-methylamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADAWIDBOWUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)








![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)

